ERK5 Inhibitory Potency: 2-Bromo-6-fluorobenzoyl Substituent vs. 2-Chloro or Unsubstituted Analogs
In a systematic medicinal chemistry SAR campaign, the 2-bromo-6-fluorobenzoyl group was identified as a key pharmacophore for potent ERK5 inhibition. The derived lead compound (4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide) exhibited an IC50 of 0.82 μM against ERK5, with >120-fold selectivity over the closely related p38α MAP kinase (IC50 > 120 μM) [1]. The same study reported that simple 2-fluoro or 2-chloro substitution on the aroyl ring (compounds 32 and 35/36) was beneficial, but the combination of 2-bromo and 6-fluoro provided optimal potency and selectivity [1]. Substitution at the 4-position (e.g., 4-fluoro) led to loss of ERK5 inhibition [1].
| Evidence Dimension | ERK5 Inhibitory Potency (IC50) and Selectivity |
|---|---|
| Target Compound Data | IC50 = 0.82 μM for ERK5; >120 μM for p38α (selectivity ratio > 146) |
| Comparator Or Baseline | 2-Fluoro analog: Beneficial but less potent; 2-Chloro analog: Beneficial but less potent; 4-Fluoro analog: Loss of activity |
| Quantified Difference | >146-fold selectivity for ERK5 over p38α; 2-bromo-6-fluoro combination provides optimal potency relative to other halogen patterns |
| Conditions | In vitro kinase inhibition assay; recombinant ERK5 and p38α; ATP concentration not specified |
Why This Matters
This compound enables the synthesis of a validated, highly selective ERK5 inhibitor tool compound (ERK5-IN-2) , directly linking procurement of the building block to a high-value medicinal chemistry campaign.
- [1] Myers, S.M., et al. Eur. J. Med. Chem. 2019, 178, 530-543. Identification of a novel orally bioavailable ERK5 inhibitor with selectivity over p38α and BRD4. View Source
